[1-(2-Bromophenyl)ethyl](2,2,2-trifluoroethyl)amine
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Overview
Description
1-(2-Bromophenyl)ethylamine is an organic compound with the molecular formula C10H11BrF3N. It is a derivative of both bromophenyl and trifluoroethylamine, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenyl ethylamine with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include bromine and trifluoroethylamine, and the reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired amine compound .
Industrial Production Methods
Industrial production of 1-(2-Bromophenyl)ethylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromine or trifluoroethyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
1-(2-Bromophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoroethyl groups can influence the compound’s binding affinity and activity at these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate neurotransmitter systems or other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)ethylamine: Similar structure but with a propyl group instead of a trifluoroethyl group.
2-(2-Bromophenyl)ethylamine: Similar structure but with an ethyl group instead of a trifluoroethyl group.
Uniqueness
The presence of the trifluoroethyl group in 1-(2-Bromophenyl)ethylamine imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and of particular interest in research and development .
Properties
Molecular Formula |
C10H11BrF3N |
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Molecular Weight |
282.10 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H11BrF3N/c1-7(15-6-10(12,13)14)8-4-2-3-5-9(8)11/h2-5,7,15H,6H2,1H3 |
InChI Key |
WLEPKLIVEDMNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC(F)(F)F |
Origin of Product |
United States |
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